molecular formula C11H8BrF3N2O B14899074 2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1h-imidazole

2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1h-imidazole

Cat. No.: B14899074
M. Wt: 321.09 g/mol
InChI Key: JJVIRPROTYYDEN-UHFFFAOYSA-N
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Description

2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1h-imidazole is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of bromine, fluorine, and imidazole functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1h-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The addition of a fluorine atom to the phenoxy group.

    Imidazole Formation: The formation of the imidazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, temperature control, and solvent selection are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1h-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) and potassium fluoride (KF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1h-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1h-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methyl-6-nitrophenol
  • 2-Bromo-4-fluorobenzoic acid
  • 2-[(2-bromo-4-fluorophenoxy)methyl]tetrahydrofuran

Uniqueness

2-((2-Bromo-4-fluorophenoxy)methyl)-1-(difluoromethyl)-1h-imidazole is unique due to its specific combination of bromine, fluorine, and imidazole functional groups

Properties

Molecular Formula

C11H8BrF3N2O

Molecular Weight

321.09 g/mol

IUPAC Name

2-[(2-bromo-4-fluorophenoxy)methyl]-1-(difluoromethyl)imidazole

InChI

InChI=1S/C11H8BrF3N2O/c12-8-5-7(13)1-2-9(8)18-6-10-16-3-4-17(10)11(14)15/h1-5,11H,6H2

InChI Key

JJVIRPROTYYDEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)OCC2=NC=CN2C(F)F

Origin of Product

United States

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